N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d6) :
- δ 2.08 (s, 3H, CH₃CO)
- δ 6.92–7.89 (m, 14H, aromatic protons)
- δ 10.21 (s, 1H, NH, exchanges with D₂O)
- δ 12.45 (s, 1H, pyrazole NH, broad)
¹³C NMR :
- 168.4 ppm (acetamide carbonyl)
- 159.2
Properties
Molecular Formula |
C26H20N6O2S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H20N6O2S/c1-17(33)27-20-12-14-21(15-13-20)29-30-24-23(19-10-6-3-7-11-19)31-32(25(24)34)26-28-22(16-35-26)18-8-4-2-5-9-18/h2-16,31H,1H3,(H,27,33) |
InChI Key |
WXJBZUMLVAEOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Thiazole Intermediate: 4-Phenyl-1,3-Thiazol-2-Amine
The 4-phenyl-1,3-thiazol-2-yl group is synthesized via the Hantzsch thiazole synthesis. A mixture of thiourea (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in ethanol undergoes cyclization at 80°C for 6 hours. The product is purified via recrystallization (ethanol/water), yielding 68–72%.
Table 1: Thiazole Intermediate Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | Thiourea, α-Bromoacetophenone |
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | 68–72% |
Pyrazolone Intermediate: 5-Oxo-3-Phenyl-1,5-Dihydro-4H-Pyrazole-4-Carbaldehyde
This intermediate is prepared by condensing ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.1 equiv) in acetic acid under reflux (4 hours). The resulting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is oxidized using iodine (1.5 equiv) in methanol at 25°C to introduce the 4-carbaldehyde group. Yield: 60–65%.
Hydrazone Coupling and Acetamide Formation
Hydrazone Linkage Formation
The Z-configuration hydrazone bond is established via condensation of the pyrazolone carbaldehyde (1.0 equiv) with 4-aminophenylacetamide (1.1 equiv) in ethanol containing catalytic acetic acid. The reaction proceeds at 60°C for 8 hours, with the Z-isomer favored by steric hindrance and pH control (pH 4–5). Yield: 75–80%.
Table 2: Hydrazone Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Agents | Ethanol, Acetic Acid |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Z-Isomer Selectivity | >90% |
Thiazole-Pyrazole Cyclization
The thiazole intermediate is introduced via nucleophilic substitution. The hydrazone product (1.0 equiv) reacts with 4-phenyl-1,3-thiazol-2-amine (1.2 equiv) in dimethylformamide (DMF) at 100°C for 12 hours. Triethylamine (2.0 equiv) is added to scavenge HCl. Yield: 70–75%.
Process Optimization Strategies
Continuous Flow Chemistry
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key advantages include:
Oxidation Step Modifications
Alternative oxidants like sodium hypochlorite (NaClO) replace iodine to reduce costs. Oxidation in aqueous-organic media (e.g., dichloromethane/water) at 0–30°C achieves 80% conversion.
Table 3: Oxidation Agent Comparison
| Oxidant | Temperature | Solvent System | Yield |
|---|---|---|---|
| I₂ | 25°C | Methanol | 65% |
| NaClO | 0–30°C | Dichloromethane/H₂O | 80% |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazoles and pyrazoles exhibit potent antimicrobial properties. N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is hypothesized to possess similar activities due to its structural components. Preliminary studies suggest that compounds with thiazole and pyrazole rings can effectively combat various bacterial and fungal pathogens .
Anticancer Potential
The compound's structural features may also contribute to anticancer properties. The presence of the hydrazine moiety is often linked to increased cytotoxicity against cancer cell lines. Studies have shown that related compounds exhibit significant activity against different cancer types, suggesting that N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide could be further explored as a potential anticancer agent .
Synthesis and Optimization
The synthesis of N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions. Optimizing these synthetic pathways can enhance yield and purity. Techniques such as chromatography are often employed for purification purposes .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazole and pyrazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Activity Assessment
In vitro studies have demonstrated that compounds similar to N-(4-{(2Z)-2-[5-oxo-3-pheny... can induce apoptosis in cancer cells. The mechanisms involved include the activation of caspases and modulation of cell cycle progression, highlighting the need for further investigation into their therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrazol-4-yl]diazen-1-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
Key Observations:
- Heterocyclic Core Influence: Pyrazole-thiazole (Compound A) vs. Indole-containing analogues (e.g., from ) exhibit expanded conjugation, which may increase bioavailability but reduce thermal stability .
Functional Group Impact :
Efficiency and Challenges:
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structure, and biological properties, drawing on various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is C26H20N6O2S, with a molecular weight of approximately 480.54 g/mol. The compound features multiple functional groups including thiazole and pyrazole rings, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N6O2S |
| Molecular Weight | 480.54 g/mol |
| Density | 1.37 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of hydrazone linkages and cyclization processes to create the thiazole and pyrazole structures. Optimizing these synthetic pathways can enhance yield and purity, often utilizing chromatography for purification purposes.
Antimicrobial Properties
Preliminary studies suggest that N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide exhibits significant antimicrobial activity . It has shown effectiveness against various pathogens, including bacteria and fungi. For example, compounds structurally similar to this compound have demonstrated activity against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
Anticancer Potential
Research indicates that derivatives of thiazole and pyrazole often exhibit anticancer properties. The unique structural features of N-(4-{(2Z)-2-[5-oxo...]} may enhance its ability to inhibit cancer cell proliferation. Studies on similar compounds have reported significant cytotoxic effects against various cancer cell lines, suggesting that further exploration into the anticancer activity of this compound is warranted .
Case Studies
Several case studies have investigated the biological activities of compounds related to N-(4-{(2Z)-2-[5-oxo...]}). For instance:
- Antibacterial Activity : A study on similar thiazole derivatives reported minimum inhibitory concentrations (MIC) as low as 15.8 µM against S. aureus, indicating strong antibacterial properties .
- Antifungal Activity : Compounds with similar structural motifs have been shown to inhibit the growth of Candida albicans, suggesting that N-(4-{(2Z)-2-[5-oxo...]} may possess comparable antifungal activity .
Understanding the mechanisms by which N-(4-{(2Z)-2-[5-oxo...]} exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential for elucidating how this compound interacts with biological targets such as enzymes or receptors involved in disease processes.
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodological strategies are recommended?
The synthesis involves multi-step reactions, including cyclization of hydrazide intermediates (e.g., using DMF as a solvent and POCl₃ as a cyclizing agent) and condensation with heterocyclic moieties. A critical step is maintaining stereochemical control during hydrazone formation (Z-configuration). Optimization of reaction conditions (temperature, catalyst loading) is essential to avoid side products like regioisomers or tautomers . Characterization via ¹H NMR, IR, and LC-MS is necessary to confirm structure and purity .
Q. How can the structural integrity of this compound be validated experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry, hydrogen bonding, and crystal packing . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can resolve ambiguities in tautomerism or isomerism .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
The hydrazinylidene group (–NH–N=) and thiazole ring are prone to electrophilic substitution and nucleophilic addition. For example, the thiazole sulfur can undergo oxidation to sulfoxides, while the pyrazol-4-ylidene moiety participates in cycloaddition reactions. Methodological precautions include using anhydrous conditions and inert atmospheres to preserve reactivity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins (e.g., kinases or enzymes). The PASS program predicts bioactivity by analyzing pharmacophore features like hydrogen bond donors/acceptors (e.g., acetamide carbonyl) and aromatic π-π stacking (phenyl/thiazole rings) . Validation via in vitro assays (e.g., enzyme inhibition) is critical to resolve false positives .
Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?
For disordered structures, iterative refinement with SHELXL and electron density maps (e.g., Olex2 visualization) can model alternative conformations. Twinned crystals require HKLF 5 format data processing and twin law determination (e.g., using CELL_NOW). High-resolution data (≤1.0 Å) improves reliability .
Q. How do intermolecular interactions (e.g., hydrogen bonds) affect the compound’s solid-state properties?
Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O=C acetamide interactions). These patterns influence solubility, melting point, and stability. For example, strong π-stacking in the phenyl-thiazole system may reduce solubility in polar solvents .
Q. What experimental design principles optimize the synthesis of novel analogs?
Design of Experiments (DoE) methodologies, such as factorial designs, can systematically vary parameters (e.g., reagent stoichiometry, temperature) to maximize yield. Response surface modeling (e.g., via JMP software) identifies optimal conditions while minimizing resource use .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted and observed biological activity?
Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations (e.g., GROMACS). Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Contradictions may arise from off-target effects or metabolite interference .
Q. What causes variability in spectroscopic data (e.g., NMR chemical shifts) across batches?
Batch-to-batch differences in tautomeric equilibria (e.g., keto-enol shifts in the pyrazolone ring) or solvent polarity can alter chemical shifts. Standardizing solvents (e.g., DMSO-d₆) and temperature controls reduces variability .
Methodological Recommendations
- Synthesis : Use Zeolite Y-H or pyridine as catalysts for heterocyclic condensations to improve regioselectivity .
- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Data Analysis : Employ SHELXTL for structure refinement and Mercury for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
